![molecular formula C20H25NO2 B5668202 N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide](/img/structure/B5668202.png)
N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves reactions between halogenated acetamides and phenols in the presence of catalysts such as potassium carbonate and solvents like N,N-dimethylformamide (DMF) or dichloromethane. These reactions are typically carried out under controlled temperature conditions to achieve high yields. For example, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide and similar compounds demonstrates the general approach to synthesizing complex acetamides through stepwise chemical reactions involving chloroacetamide derivatives and phenols (He Xiang-qi, 2007).
Molecular Structure Analysis
Molecular structure analysis of acetamides typically involves spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), along with X-ray crystallography for solid-state structure determination. These analyses reveal details about the molecular conformation, bond lengths, angles, and intermolecular interactions such as hydrogen bonding. For instance, the structural analysis of N-(3,4-Dimethylphenyl)acetamide and related molecules provides insight into their conformation and molecular geometry (B. Gowda et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving acetamides can include substitutions, eliminations, and additions, influenced by the presence of functional groups. The reactivity can be studied through experimental and computational methods to understand the mechanisms and identify potential applications in synthesis and industry. For example, research on silylated derivatives of N-(2-hydroxyphenyl)acetamide highlights reactions for introducing silyl groups, affecting the compound's reactivity and physical properties (A. Nikonov et al., 2016).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(2)18-10-9-17(11-15(18)4)23-12-20(22)21-19-8-6-7-14(3)16(19)5/h6-11,13H,12H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRMMIZHKYNCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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